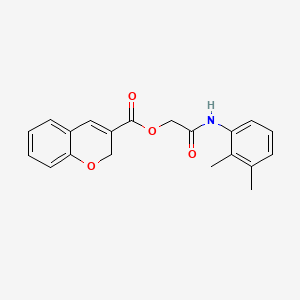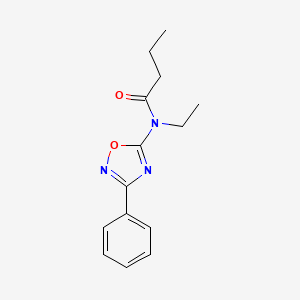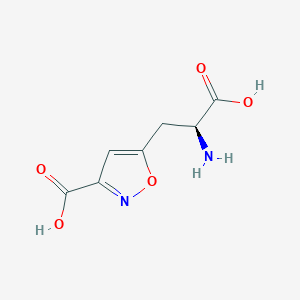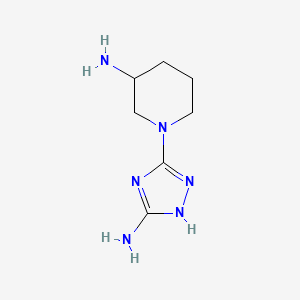
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Preparation Methods
The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.
Chemical Reactions Analysis
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Scientific Research Applications
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H14N6 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
InChI Key |
YOUJHLUQABOMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
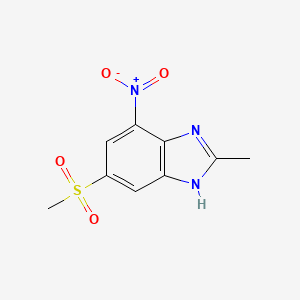

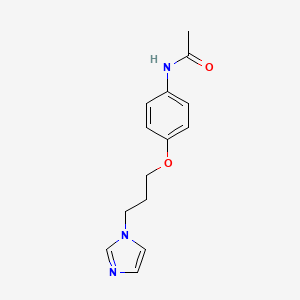
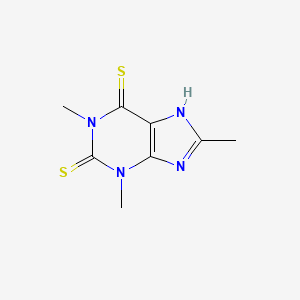


![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
